molecular formula C15H17NO2S B5526905 N-ethyl-N,1-diphenylmethanesulfonamide

N-ethyl-N,1-diphenylmethanesulfonamide

Cat. No.: B5526905
M. Wt: 275.4 g/mol
InChI Key: RYUUEKGOSRVEDF-UHFFFAOYSA-N
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Description

N-Ethyl-N,1-diphenylmethanesulfonamide is a sulfonamide derivative characterized by a sulfonamide core (-SO₂NH-) with an ethyl group (C₂H₅) and two phenyl groups (C₆H₅) attached to the nitrogen and methane carbon, respectively. Sulfonamides are renowned for their versatility in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

N-ethyl-N,1-diphenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-16(15-11-7-4-8-12-15)19(17,18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUUEKGOSRVEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ethyl-N,1-diphenylmethanesulfonamide typically involves the reaction of diphenylmethanesulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

Diphenylmethanesulfonyl chloride+EthylamineThis compound+HCl\text{Diphenylmethanesulfonyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} Diphenylmethanesulfonyl chloride+Ethylamine→this compound+HCl

Chemical Reactions Analysis

N-ethyl-N,1-diphenylmethanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-ethyl-N,1-diphenylmethanesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-ethyl-N,1-diphenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group in the compound can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares N-ethyl-N,1-diphenylmethanesulfonamide with key analogs from the evidence, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Features Key Properties/Activities Reference ID
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-methoxyphenyl, benzene ring Electron-donating methoxy group Structural studies for bioactivity
4-Methyl-N-(1-phenylethyl)benzenesulfonamide Methyl, phenylethyl, benzene ring Steric bulk from phenylethyl Potential bioactive agent
N,N′-(Ethane-1,2-diyl)dibenzenesulfonamide Two benzenesulfonamide groups linked by ethane Dual sulfonamide motifs Antibacterial, anti-inflammatory
N-Methyl-1-(4-nitrophenyl)methanesulfonamide Methyl, 4-nitrophenyl Electron-withdrawing nitro group Enhanced reactivity for catalysis/drug design
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Naphthalene ring, dimethoxyphenyl, ethyl chain Extended aromatic system Insecticidal, antimicrobial, anticancer

Key Observations :

  • Conversely, electron-donating groups (e.g., methoxy in ) may stabilize charge distribution in aromatic systems.
  • Steric Effects : Bulky substituents like phenylethyl () or bicyclic frameworks () influence molecular conformation and interaction with biological targets.
  • Aromatic Systems : Naphthalene derivatives () exhibit extended conjugation, which can enhance UV absorption or π-π stacking in materials science.

Physicochemical Properties

While direct data on this compound is unavailable, comparisons with fluorinated analogs (e.g., density of 1.41 g/cm³ in ) suggest that non-fluorinated sulfonamides likely have lower densities. Substituent polarity (e.g., nitro vs. methyl) also affects solubility and melting points.

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